molecular formula C4H5BrN4O B12354360 6-amino-5-bromo-2-imino-5H-pyrimidin-4-one

6-amino-5-bromo-2-imino-5H-pyrimidin-4-one

Cat. No.: B12354360
M. Wt: 205.01 g/mol
InChI Key: BDOVKKIXIXDJRO-UHFFFAOYSA-N
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Description

6-amino-5-bromo-2-imino-5H-pyrimidin-4-one is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a bromine atom, and an imino group attached to a pyrimidinone ring. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-bromo-2-imino-5H-pyrimidin-4-one typically involves the regioselective lithiation-substitution protocolThe process involves the use of lithium diisopropylamide (LDA) as a base, followed by the addition of bromine to achieve the desired brominated product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar lithiation-substitution protocols. The scalability of this method makes it suitable for industrial applications, ensuring the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-bromo-2-imino-5H-pyrimidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Lithium Diisopropylamide (LDA): Used as a base in lithiation reactions.

    Bromine: Employed for bromination reactions.

    Various Nucleophiles: Used in substitution reactions to replace the bromine atom.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidinones, which can be further utilized in the synthesis of more complex molecules with potential biological activity.

Scientific Research Applications

6-amino-5-bromo-2-imino-5H-pyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-5-bromo-2-imino-5H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-5-bromo-2-imino-5H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound for further research and development.

Properties

Molecular Formula

C4H5BrN4O

Molecular Weight

205.01 g/mol

IUPAC Name

6-amino-5-bromo-2-imino-5H-pyrimidin-4-one

InChI

InChI=1S/C4H5BrN4O/c5-1-2(6)8-4(7)9-3(1)10/h1H,(H4,6,7,8,9,10)

InChI Key

BDOVKKIXIXDJRO-UHFFFAOYSA-N

Canonical SMILES

C1(C(=NC(=N)NC1=O)N)Br

Origin of Product

United States

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